molecular formula C6H3BrClN3 B565984 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine CAS No. 960613-96-1

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

カタログ番号 B565984
CAS番号: 960613-96-1
分子量: 232.465
InChIキー: IYSBSUPWYUVHKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 960613-96-1 . It has a molecular weight of 232.47 .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is 1S/C6H3BrClN3/c7-4-3-9-11-2-1-5 (8)10-6 (4)11/h1-3H .


Physical And Chemical Properties Analysis

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a solid at room temperature . More specific physical and chemical properties like density, melting point, and boiling point were not found in the search results .

科学的研究の応用

  • Facilitation of Synthesis : A study by Catalano et al. (2015) found that 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediates allow for the direct sequential functionalization of pyrazolo[1,5-a]pyrimidine scaffolds, offering an improvement over prior methods for incorporating multiple unique aryl and amino substituents (Catalano et al., 2015).

  • Synthesis of Diversely Substituted Compounds : Jismy et al. (2020) reported the synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, highlighting the compound's versatility in creating a library of diversely substituted compounds (Jismy et al., 2020).

  • Regioselective Synthesis and Bromination : Martins et al. (2009) demonstrated the regioselective synthesis and bromination of halomethylated pyrazolo[1,5-a]pyrimidines, indicating the compound's utility in synthesizing structurally diverse pyrazolo[1,5-a]pyrimidines (Martins et al., 2009).

  • Antitumor Scaffold : Arias-Gómez et al. (2021) highlighted the significance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry, especially their anticancer potential and enzymatic inhibitory activity. Their study emphasizes the compound's role in drug design with the pyrazolo[1,5-a]pyrimidine core (Arias-Gómez et al., 2021).

  • Anxiolytic Effects : Kirkpatrick et al. (1977) found that certain derivatives of pyrazolo[1,5-a]pyrimidine, including the 3-bromo variant, exhibited anxiolytic effects comparable to clinically used benzodiazepines, without potentiating CNS depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977).

Safety And Hazards

The safety information available indicates that 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 . It should be avoided from heat, flames, and sparks, and oxidizing agents . Contact with skin and eyes should be avoided .

特性

IUPAC Name

3-bromo-5-chloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSBSUPWYUVHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670420
Record name 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

CAS RN

960613-96-1
Record name 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloropyrazolo[1,5-a]pyrimidine (2.30 g, 15.0 mmol) in dichloromethane (100 mL) was added N-bromosuccinimide (2.67 g, 15.0 mmol) and the mixture allowed to stir at ambient temperature for 1 hour. The reaction mixture was poured into water, extracted with dichloromethane, and dried over sodium sulfate. The crude product was purified by column chromatography, eluting with 1% MeOH/dichloromethane and afforded 1.50 g (45%) of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine as a light yellow solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium acetate [127-09-3] (24.1 g, 293.9 mmol) was added to a solution of 5-chloro-pyrazolo[1,5-a]pyrimidine [29274-24-6], (30.1 g, 195.7 mmol) in glacial acetic acid (395 mL) and allowed to stir at ambient temperature until all of the solid had dissolved. An ice bath was then put in place, and the solution chilled to 0° C. Bromine [7726-95-6] (11.0 mL, 214.7 mmol) was added drop by drop into the 0° C. buffered acetic acid reaction solution over 35 minutes which gradually became a thick stirred suspension. Upon completion of the bromine addition, the suspension was allowed to stir for a further 15 minutes then was slowly poured into an aqueous (5% w/v) solution (1 L) of sodium metabisulfite [7681-57-4] stirred in an ice bath. Solid sodium hydroxide [1310-73-2] pellets were added to the stirred suspension, at a rate to maintain an internal temperature of less than 40° C., until pH of the supernatant was determined to be approximately 8 by pH paper. Precipitated product was isolated by filtration, the filter cake washed with water, and allowed to dry to afford 39.8 g of light yellow powder, mp. 173-174° C. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.22 (d, J=7.33 Hz, 1H) 8.44 (s, 1 H) 9.21 (d, J=7.07 Hz, 1 H). 13C NMR (100 MHz, DMSO-d6) δ ppm 82.84, 109.99, 138.94, 143.76, 145.61, 151.18. LRMS (ESI) m/z 231.8/233.8/235.8 [(M+H)]+, calc'd for C6H3BrClN3: 232.47.
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
395 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Citations

For This Compound
6
Citations
Y Xu, BG Brenning, SG Kultgen, JM Foulks… - ACS medicinal …, 2015 - ACS Publications
Pim-1 has emerged as an attractive target for developing therapeutic agents for treating disorders involving abnormal cell growth, especially cancers. Herein we present lead …
Number of citations: 49 pubs.acs.org
A Krämer, CG Kurz, BT Berger, IE Celik… - European Journal of …, 2020 - Elsevier
Casein kinase 2 (CK2) is a constitutively expressed serine/threonine kinase that has a large diversity of cellular substrates. Thus, CK2 has been associated with a plethora of regulatory …
Number of citations: 22 www.sciencedirect.com
C Messaoudi, H Allouchi, A Tikad, H M'Rabet - Synthesis, 2023 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 2 www.thieme-connect.com
SL Drew, R Thomas-Tran, JW Beatty… - Journal of Medicinal …, 2020 - ACS Publications
The selective inhibition of the lipid signaling enzyme PI3Kγ constitutes an opportunity to mediate immunosuppression and inflammation within the tumor microenvironment but is difficult …
Number of citations: 32 pubs.acs.org
Y Li, G Yang, J Zhang, P Tang, C Yang… - Journal of Medicinal …, 2021 - ACS Publications
We herein report the identification, structural optimization, and structure–activity relationship of thieno[2,3-d]pyrimidine derivatives as a novel kind of selective vascular endothelial …
Number of citations: 19 pubs.acs.org
CG Kurz - 2021 - Dissertation, Frankfurt am Main …
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。